BenchChemオンラインストアへようこそ!

trans-Ceftibuten

Antimicrobial susceptibility Isomer-specific activity MIC

trans-Ceftibuten (CAS 97519-40-9) is the primary in vivo metabolite and critical impurity marker for ceftibuten drug products. Generated via albumin-catalyzed isomerization, ~10% of administered ceftibuten converts to this trans-isomer in humans, exhibiting approximately 8-fold lower antimicrobial potency than the cis-isomer. This compound is essential for HPLC/LC-MS method development and validation, pharmacokinetic modeling (t½ = 3.19 h vs. 2.17 h for cis), ICH Q3A/B impurity control, MIC/time-kill confirmation assays, and forced degradation stability studies. Generic substitution with cis-ceftibuten compromises experimental validity and regulatory compliance. Order high-purity trans-ceftibuten reference standard for your ceftibuten analytical, pharmacokinetic, and QC workflows.

Molecular Formula C15H14N4O6S2
Molecular Weight 410.4 g/mol
CAS No. 97519-40-9
Cat. No. B193895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Ceftibuten
CAS97519-40-9
Synonyms[6R-[6α,7β(E)]]-7-[[2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Dihydrate; 
Molecular FormulaC15H14N4O6S2
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESC1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O
InChIInChI=1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1+/t10-,13-/m1/s1
InChIKeyUNJFKXSSGBWRBZ-VTSZRNMSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Ceftibuten (CAS 97519-40-9) Product Profile and Key Procurement Differentiators


trans-Ceftibuten (CAS 97519-40-9) is the (E)-isomer and primary in vivo metabolite of the third-generation oral cephalosporin antibiotic ceftibuten [1]. While the cis-isomer (ceftibuten) serves as the active pharmaceutical ingredient (API) in commercial formulations, trans-ceftibuten is generated via isomerization in serum, a process catalyzed by albumin binding [2]. Approximately 10% of administered ceftibuten converts to this trans-isomer in humans [3]. Critically, trans-ceftibuten exhibits approximately 8-fold lower antimicrobial potency than its cis counterpart, establishing its distinct identity as both a metabolite and a key impurity marker in pharmaceutical quality control . This compound is therefore essential for analytical method development, pharmacokinetic studies, and regulatory compliance in ceftibuten drug product manufacturing.

trans-Ceftibuten (CAS 97519-40-9): Why Cis-Isomer Equivalence or Generic Cephalosporin Substitution is Scientifically Invalid


Generic substitution or reliance on the cis-isomer alone is scientifically invalid for analytical, pharmacokinetic, and microbiological studies involving ceftibuten. trans-Ceftibuten is not a simple inactive byproduct but a distinct chemical entity with quantifiable differences in antimicrobial potency, metabolic stability, and pharmacokinetic behavior. Its unique properties demand specific handling as a reference standard and impurity marker . The following evidence confirms that trans-ceftibuten cannot be substituted with cis-ceftibuten or other cephalosporin analogs without compromising experimental validity and regulatory compliance [1].

trans-Ceftibuten (CAS 97519-40-9) Quantitative Evidence Guide: Antimicrobial Potency, Pharmacokinetics, and Beta-Lactamase Stability


Antimicrobial Potency: trans-Ceftibuten Exhibits ~8-Fold Lower Activity than cis-Ceftibuten Against Gram-Negative Bacteria

The antimicrobial potency of trans-ceftibuten is quantifiably inferior to that of the cis-isomer. Studies consistently report that trans-ceftibuten possesses approximately one-eighth (1/8) the antibacterial activity of cis-ceftibuten . This 8-fold difference in potency is a critical differentiation factor for in vitro and in vivo studies, as well as for understanding the clinical pharmacology of ceftibuten formulations [1].

Antimicrobial susceptibility Isomer-specific activity MIC

Pharmacokinetic Profile: trans-Ceftibuten Demonstrates Distinct Half-Life and Urinary Excretion Compared to cis-Ceftibuten

In a multiple-dose pharmacokinetic study of 12 healthy subjects receiving 400 mg oral ceftibuten twice daily, the mean terminal half-life in plasma was 3.19 hours for trans-ceftibuten, compared to 2.17 hours for cis-ceftibuten [1]. Furthermore, urinary recovery of the trans-isomer was substantially lower, accounting for only 6% of the administered dose over 24 hours, versus 47% for the cis-isomer [2].

Pharmacokinetics Metabolite profiling Elimination half-life Urinary excretion

Beta-Lactamase Stability: Ceftibuten (Cis) Shows High Stability, but trans-Ceftibuten Lacks Direct Comparative Data

Ceftibuten (cis-isomer) demonstrates exceptional stability against a range of clinically relevant beta-lactamases. A study evaluating 4735 clinical isolates found ceftibuten to be very stable in the presence of five common beta-lactamases, including chromosomal (P99, K1) and plasmid-mediated (CARB-2, OXA-1, TEM-1) types [1]. In contrast, direct comparative data on the beta-lactamase stability of isolated trans-ceftibuten is lacking, but its significantly reduced antimicrobial potency suggests it is not a primary contributor to this stability. The high stability of the cis-isomer is a key differentiator from other oral cephalosporins like cefixime and cefuroxime, which are less effective against beta-lactamase-producing Enterobacteriaceae [2].

Beta-lactamase stability Antimicrobial resistance Cephalosporin

Impurity and Reference Standard Utility: trans-Ceftibuten is a Designated Ceftibuten Impurity and Pharmacopeial Reference Standard

trans-Ceftibuten is formally designated as a known impurity of ceftibuten, specifically Ceftibuten Impurity 8 or Related Impurity 6, in pharmaceutical monographs and supplier catalogs . It is commercially available as a fully characterized reference standard, compliant with regulatory guidelines from USP and EP, for use in analytical method development, validation, and routine quality control of ceftibuten drug substances and products . Its quantification in pharmaceutical formulations ensures compliance with ICH impurity thresholds and confirms product purity.

Pharmaceutical impurity Reference standard Quality control Analytical method validation

trans-Ceftibuten (CAS 97519-40-9): Key Application Scenarios in Pharmaceutical R&D and Quality Control


Pharmacokinetic and Metabolism Studies of Ceftibuten

Utilize trans-ceftibuten as an analytical reference standard to accurately quantify the conversion of cis-ceftibuten to its trans metabolite in plasma and urine samples. This is essential for constructing precise pharmacokinetic models and understanding drug disposition, especially given its distinct half-life of 3.19 hours compared to 2.17 hours for cis-ceftibuten [1]. Such studies are critical for optimizing dosing regimens in special populations, including patients with renal impairment [2].

Pharmaceutical Impurity Profiling and Quality Control

Employ trans-ceftibuten reference standards for the development and validation of HPLC and LC-MS methods aimed at quantifying this specific impurity in ceftibuten API and finished dosage forms. Its presence must be controlled to meet ICH Q3A/B guidelines, ensuring batch-to-batch consistency and patient safety. Given its ~8-fold lower antimicrobial activity, even small amounts of this impurity can impact overall potency calculations .

In Vitro Antimicrobial Susceptibility and Resistance Mechanism Studies

Use purified trans-ceftibuten in MIC and time-kill assays to confirm its significantly reduced antibacterial activity relative to cis-ceftibuten. This is particularly relevant for interpreting the activity of ceftibuten formulations against Enterobacteriaceae and for studying potential resistance mechanisms, such as enzymatic isomerization or reduced target binding affinity for the trans-isomer [3].

Stability-Indicating Method Development for Ceftibuten Formulations

Incorporate trans-ceftibuten as a key marker in forced degradation studies to develop stability-indicating HPLC methods. Monitoring the formation of trans-ceftibuten under stress conditions (e.g., heat, light, humidity) is crucial for establishing shelf-life specifications and ensuring the quality of ceftibuten products throughout their lifecycle [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-Ceftibuten

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.